molecular formula C11H17F2NO4 B13559135 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid CAS No. 2825005-81-8

2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid

Cat. No.: B13559135
CAS No.: 2825005-81-8
M. Wt: 265.25 g/mol
InChI Key: LHHWWPBLXSVZDZ-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group and a difluoromethyl-substituted cyclopropyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid typically involves multiple steps, starting with the preparation of the cyclopropyl ring and subsequent functionalization. One common method involves the reaction of a cyclopropyl precursor with difluoromethylating agents under controlled conditions to introduce the difluoromethyl group. The tert-butoxycarbonyl protecting group is then introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the Boc-protected amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The difluoromethyl group may enhance the compound’s stability and bioavailability, making it a valuable component in drug design.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(trifluoromethyl)cyclobutyl]acetic acid
  • 2-{[(Tert-butoxy)carbonyl]amino}-2-(1-hydroxycyclobutyl)acetic acid
  • 2-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where enhanced stability and bioavailability are desired.

Properties

CAS No.

2825005-81-8

Molecular Formula

C11H17F2NO4

Molecular Weight

265.25 g/mol

IUPAC Name

2-[1-(difluoromethyl)cyclopropyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-6(7(15)16)11(4-5-11)8(12)13/h6,8H,4-5H2,1-3H3,(H,14,17)(H,15,16)

InChI Key

LHHWWPBLXSVZDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C1(CC1)C(F)F

Origin of Product

United States

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